2,3-Dimethyldibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
17058-07-0 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,3-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3 |
InChI Key |
YVFMUJHFENTGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2,3 Dimethyldibenzofuran
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. savemyexams.comlibretexts.org The mechanism generally involves the generation of a strong electrophile, which then attacks the electron-rich π system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq Subsequent deprotonation restores the ring's aromaticity. uomustansiriyah.edu.iq For 2,3-Dimethyldibenzofuran, the positions for electrophilic attack are influenced by the combined directing effects of the furan (B31954) oxygen and the two methyl groups. The oxygen atom directs electrophiles to the ortho (positions 1 and 9) and para (position 3, which is already substituted) positions relative to it. The methyl groups at positions 2 and 3 further activate that specific benzene (B151609) ring towards electrophilic attack. The most likely positions for substitution are C1, C4, C6, C7, C8, and C9.
Research Findings:
Halogenation: Aromatic compounds undergo electrophilic halogenation with chlorine or bromine, often requiring a Lewis acid catalyst like ferric chloride (FeCl₃) to generate the electrophile. savemyexams.comwikipedia.org While direct electrophilic halogenation data on the aromatic ring of this compound is scarce, studies on the related 2,3-dimethylbenzofuran (B1586527) show that halogenation can lead to side-chain substitution. rsc.org Specifically, the reaction can proceed via a heterolytic (ionic) mechanism, favoring substitution on the C3-methyl group, or a free-radical mechanism, favoring the C2-methyl group. rsc.org This suggests that under electrophilic conditions, side-chain halogenation might compete with substitution on the aromatic ring.
Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). uomustansiriyah.edu.iq For the parent dibenzofuran (B1670420), nitration is complex, but for substituted dibenzofurans, the position of attack is directed by the existing substituents. thieme-connect.de For example, 3-hydroxydibenzofuran undergoes nitration at the 2-position. thieme-connect.de Given the activating nature of the methyl groups, nitration of this compound would be expected to occur on the methylated ring, likely at the C1 or C4 positions.
Friedel-Crafts Reactions: These reactions, involving either an alkyl halide (alkylation) or an acyl halide/anhydride (acylation) with a Lewis acid catalyst, are fundamental for forming new carbon-carbon bonds on aromatic rings. wikipedia.orgbyjus.commasterorganicchemistry.com The acylation reaction is generally preferred as it avoids the carbocation rearrangements and polyalkylation issues often seen in alkylation. uomustansiriyah.edu.iqbyjus.com The product of acylation is a ketone, which forms a complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst. wikipedia.orgsigmaaldrich.com For this compound, acylation would be anticipated to occur preferentially at the C4 or C1 positions due to the activating effects of the substituents.
| Reaction Type | Reagents | Probable Product(s) | Reference |
| Halogenation | Br₂, FeCl₃ | 1/4-Bromo-2,3-dimethyldibenzofuran | wikipedia.org |
| Nitration | HNO₃, H₂SO₄ | 1/4-Nitro-2,3-dimethyldibenzofuran | uomustansiriyah.edu.iq |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1/4-Acyl-2,3-dimethyldibenzofuran | sigmaaldrich.com |
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution on an aromatic ring (SNA_r_) is less common than EAS and generally requires the presence of a good leaving group and strong electron-withdrawing groups to make the ring electron-deficient. bits-pilani.ac.in The reaction typically proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group. bits-pilani.ac.in
Research Findings:
The dibenzofuran ring system is inherently electron-rich, making it unreactive towards nucleophiles. Nucleophilic substitution on unsubstituted halo-dibenzofurans is known to be a difficult reaction that often necessitates high temperatures. thieme-connect.de
However, the synthesis of dibenzofurans can be achieved through an intramolecular SNA_r_ reaction. acs.orgresearchgate.net This involves the cyclization of a 2-phenoxy-halobenzene derivative, where the phenoxide acts as an internal nucleophile. This indicates that if this compound were modified to contain a good leaving group (e.g., a halogen at C4) and activating groups (e.g., a nitro group), it could potentially undergo nucleophilic substitution.
Direct nucleophilic addition to the aromatic system is unfavorable due to the disruption of aromaticity. However, reactions with strong nucleophiles like organolithium reagents can lead to deprotonation at the most acidic positions, which is a form of substitution of H by a metal. For dibenzofuran, metalation with n-butyllithium occurs preferentially at the C4 and C6 positions. For this compound, the most likely site for such a deprotonation would be the C1 or C4 positions, ortho to the activating methyl groups and the furan oxygen.
Oxidation and Reduction Pathways
Oxidation involves the loss of electrons or an increase in oxidation state, often through the addition of oxygen or removal of hydrogen. byjus.comcuyamaca.edu Reduction involves the gain of electrons or a decrease in oxidation state, often through the addition of hydrogen. byjus.comcuyamaca.edu
Research Findings:
Oxidation: The parent dibenzofuran ring is generally stable towards common oxidizing agents. thieme-connect.de However, the presence of activating groups can facilitate oxidation. For instance, hydroxydibenzofurans can be oxidized to the corresponding quinones. thieme-connect.de Stronger oxidizing agents under forcing conditions can lead to ring cleavage. Dehydrogenation of hydroaromatic systems using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common method to introduce aromaticity. asccollegekolhar.in In some cases, this process can be accompanied by rearrangement of alkyl groups if a quaternary carbon blocks the direct aromatization pathway. asccollegekolhar.in
Reduction: The reduction of the dibenzofuran skeleton requires relatively harsh conditions. thieme-connect.de Catalytic hydrogenation over platinum or Raney nickel catalysts can lead to partial or complete saturation of the rings. thieme-connect.de For example, catalytic hydrogenation of the related compound 2,3-dimethylindole (B146702), a liquid organic hydrogen carrier (LOHC), has been studied in detail. rsc.orgnih.gov Complete hydrogenation of 2,3-dimethylindole to octahydro-2,3-dimethylindole was achieved using a Ru/Al₂O₃ catalyst at 190 °C and 7 MPa. rsc.orgnih.gov These conditions provide a model for the potential hydrogenation of this compound to its perhydro derivative, which could be a potential hydrogen storage material. The reverse reaction, dehydrogenation, was achieved using a Pd/Al₂O₃ catalyst. rsc.orgnih.gov
| Transformation | Reagents and Conditions | Product Type | Reference |
| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened products (e.g., carboxylic acids) | byjus.com |
| Dehydrogenation | DDQ (for hydro-derivatives) | Aromatized dibenzofuran | asccollegekolhar.in |
| Catalytic Hydrogenation | H₂, Ru/Al₂O₃, 190°C, 7 MPa (by analogy) | Perhydro-2,3-dimethyldibenzofuran | rsc.orgnih.gov |
| Birch Reduction | Na, NH₃ (l), EtOH | Dihydro- or tetrahydro-dimethyldibenzofuran | thieme-connect.de |
Transition Metal-Catalyzed Transformations
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis. eie.grnih.gov Reactions like the Suzuki, Negishi, and Hiyama couplings allow for the functionalization of aryl halides or triflates with various organometallic reagents. eie.grmdpi.com
Research Findings:
For this compound to be a substrate in these reactions, it must first be converted into a derivative with a suitable leaving group, such as a bromine, iodine, or triflate group. For example, a hypothetical 4-bromo-2,3-dimethyldibenzofuran could undergo various cross-coupling reactions.
Suzuki Coupling: This reaction couples an organoboron reagent with an organohalide using a palladium catalyst. It is highly versatile and tolerant of many functional groups. A 4-bromo-2,3-dimethyldibenzofuran could be coupled with an arylboronic acid to form a 4-aryl-2,3-dimethyldibenzofuran.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are among the more reactive organometallics. nih.gov A one-pot synthesis of dibenzofurans has been developed that utilizes a Negishi cross-coupling as a key step. acs.orgresearchgate.net
Hiyama Coupling: This coupling uses an organosilicon reagent with an organohalide, activated by a fluoride (B91410) source and catalyzed by palladium. mdpi.com
| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Example | Reference |
| Suzuki | 4-Bromo-2,3-dimethyldibenzofuran | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-2,3-dimethyldibenzofuran | eie.gr |
| Negishi | 4-Bromo-2,3-dimethyldibenzofuran | Ar-ZnCl | Pd(dppf)Cl₂ | 4-Aryl-2,3-dimethyldibenzofuran | nih.gov |
| Hiyama | 4-Iodo-2,3-dimethyldibenzofuran | Ar-Si(OMe)₃ | Pd(OAc)₂, TBAF | 4-Aryl-2,3-dimethyldibenzofuran | mdpi.com |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. wikipedia.org Such reactions involving stable aromatic skeletons like dibenzofuran are uncommon unless under specific, often harsh, conditions or with specifically designed substrates.
Research Findings:
Skeletal Rearrangements: True skeletal rearrangements of the dibenzofuran core are rare. However, related heterocyclic systems can undergo designed rearrangements. For instance, a switchable skeletal rearrangement of dihydroisobenzofuran acetals has been developed to construct different polycyclic frameworks. nih.gov
Substituent Rearrangements: More plausible are rearrangements of substituents on the dibenzofuran ring. A notable example is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid. A hypothetical 4-acetoxy-2,3-dimethyldibenzofuran could potentially rearrange to form a mixture of 3-acetyl-4-hydroxy- and 1-acetyl-4-hydroxy-2,3-dimethyldibenzofuran.
Rearrangements During Other Reactions: Rearrangements can also occur as a side reaction or a consecutive step in another transformation. For example, during the dehydrogenation of hydroaromatic compounds with DDQ, a 1,2-rearrangement of a methyl group can occur if aromatization is blocked by a gem-dimethyl group. asccollegekolhar.in This could be relevant for derivatives of tetrahydro-2,3-dimethyldibenzofuran. The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether, is a well-known method to form ortho-allyl phenols and can be used in the synthesis of dihydrobenzofuran derivatives. researchgate.net
Derivatives of 2,3 Dimethyldibenzofuran: Design, Synthesis, and Structural Elucidation
Design Principles for Novel Dimethyldibenzofuran (B12882345) Derivatives
The design of new 2,3-dimethyldibenzofuran derivatives is a strategic process, driven by the intended application of the final molecule. Researchers draw upon established principles of medicinal chemistry and materials science to guide the rational design of these novel compounds. The core this compound structure can be systematically modified to enhance specific biological activities or to fine-tune its photophysical and electronic properties.
A primary strategy involves the introduction of various functional groups at different positions on the dibenzofuran (B1670420) ring system. For instance, in the context of developing new therapeutic agents, the design may focus on incorporating moieties known to interact with specific biological targets. This can include the addition of hydrogen bond donors and acceptors, or lipophilic groups to modulate the molecule's pharmacokinetic profile. The overarching goal is to optimize the interaction of the derivative with its biological target, thereby enhancing its efficacy.
In the realm of materials science, the design principles shift towards manipulating the electronic and photophysical characteristics of the this compound core. This can be achieved by extending the π-conjugated system through the addition of aromatic or heteroaromatic substituents. Such modifications can alter the absorption and emission properties of the molecule, making the resulting derivatives suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as components in other advanced materials. The strategic placement of electron-donating or electron-withdrawing groups allows for precise control over the HOMO and LUMO energy levels, thereby tailoring the material's properties for a specific function.
Synthetic Routes to Functionalized Derivatives
The synthesis of functionalized this compound derivatives is achieved through a variety of sophisticated organic reactions. These methods provide the tools to construct the core dibenzofuran structure and to introduce the desired functional groups with a high degree of control.
One of the most powerful and versatile methods for the synthesis of dibenzofurans is the palladium-catalyzed cross-coupling and subsequent cyclization reaction. This approach typically involves the reaction of an ortho-iodophenol with a silylaryl triflate, followed by a palladium-catalyzed intramolecular cyclization to form the dibenzofuran ring system. This method is highly adaptable and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of derivatives.
Another important synthetic strategy is the use of multicomponent reactions (MCRs). MCRs offer a highly efficient route to complex molecules by combining three or more starting materials in a single reaction vessel. For the synthesis of highly functionalized heterocyclic systems related to dibenzofurans, MCRs can provide rapid access to a wide range of structural diversity.
The functionalization of the pre-formed this compound core is also a common strategy. This can involve electrophilic aromatic substitution reactions to introduce groups such as nitro or halogen moieties, which can then be further transformed into other functional groups. For example, a formylation reaction can introduce an aldehyde group, which serves as a versatile handle for further synthetic manipulations.
A specific example of the synthesis of a functionalized derivative is the preparation of 6-methoxy-2,3-dimethyldibenzofuran. The synthesis of this compound has been reported with detailed characterization of its spectroscopic properties.
Table 1: Selected Synthetic Methods for Dibenzofuran Derivatives
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Reaction of o-iodophenols with silylaryl triflates followed by Pd-catalyzed ring closure. | High yields, good functional group tolerance. | metu.edu.tr |
| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single step to build complex molecules. | High efficiency, rapid access to diversity. | researchgate.net |
Stereochemical Aspects of Chiral Dimethyldibenzofuran Derivatives
The introduction of chirality into the this compound scaffold opens up new avenues for applications, particularly in areas such as asymmetric catalysis and medicinal chemistry. A molecule that is chiral exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers can exhibit different biological activities and physical properties.
The synthesis of chiral derivatives of this compound presents a significant challenge, as it requires precise control over the three-dimensional arrangement of atoms. Several strategies can be employed to achieve this stereocontrol. One approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed.
Another powerful strategy is the use of asymmetric catalysis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. Organocatalysis and biocatalysis have emerged as particularly effective methods for the asymmetric synthesis of chiral heterocycles. acs.orgnih.gov For example, the enantioselective synthesis of dihydrodibenzofurans, which are structurally related to this compound, has been achieved using organocatalysts. nih.gov These catalysts operate through the formation of chiral intermediates that direct the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
Lipase-catalyzed kinetic resolution is another technique that can be employed to separate a racemic mixture of chiral dibenzofuran derivatives. In this method, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
While the direct asymmetric synthesis of chiral this compound derivatives is a developing area, the principles established in the synthesis of other chiral heterocycles provide a strong foundation for future work in this area.
Table 2: Strategies for Asymmetric Synthesis
| Strategy | Description | Example Application | Reference(s) |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | Synthesis of various chiral compounds. | |
| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer. | Organocatalytic synthesis of dihydrodibenzofurans. nih.gov | acs.orgnih.gov |
Advanced Spectroscopic and Diffraction Methodologies for Structure Confirmation
The unambiguous determination of the structure of novel this compound derivatives is crucial for understanding their properties and for ensuring the success of any subsequent applications. A combination of advanced spectroscopic and diffraction techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. For more complex structures, two-dimensional (2D) NMR experiments are essential. These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the carbon skeleton. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together different fragments of the molecule. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. google.com
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by providing a very precise measurement of its mass-to-charge ratio.
When a crystalline sample of a derivative can be obtained, X-ray diffraction analysis provides the ultimate confirmation of its three-dimensional structure. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing an unambiguous structural assignment and confirming the relative and absolute stereochemistry of chiral centers.
Table 3: Spectroscopic and Diffraction Methods for Structural Elucidation
| Technique | Information Provided | Application Example | Reference(s) |
|---|---|---|---|
| 1D NMR (¹H, ¹³C) | Chemical environment of individual atoms. | Routine characterization of synthetic products. | mdpi.com |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial relationships between atoms. | Elucidation of complex heterocyclic structures. mdpi.comgoogle.com | mdpi.comgoogle.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of molecular formula. | mdpi.com |
Environmental Aspects and Geochemical Studies of Dimethyldibenzofurans
Natural Occurrence and Distribution in Geological Formations
2,3-Dimethyldibenzofuran, along with other C2-dibenzofurans, is a naturally occurring compound found in various geological formations. These compounds are common constituents of crude oils, source rocks, and coals. jsaer.com The distribution and abundance of dibenzofurans (DBFs) are linked to the type of organic matter and the depositional environment of the source rock. jsaer.comcas.cn
In many sedimentary basins, C2-dibenzofurans have been identified as the dominant group among the dibenzofuran (B1670420) series. For instance, in source rock extracts from the Niger Delta basin, the relative abundance of C2-dibenzofurans can range from 29.66% to as high as 68.89%. cas.cnresearchgate.net While specific concentration data for this compound is often grouped with other C2 isomers, studies have tentatively identified various dimethyldibenzofuran (B12882345) isomers in geological samples. jsaer.comresearchgate.net Research has noted the occurrence of several DMDBF isomers, with some studies indicating higher relative amounts of isomers like dimethyldibenzofuran-2, dimethyldibenzofuran-3, and dimethyldibenzofuran-6 in certain crude oils. researchgate.netresearchgate.net
The following table, based on data from source rocks in the Niger Delta, illustrates the relative abundance of different dibenzofuran homologues, highlighting the prevalence of C2-dibenzofurans.
Relative Abundance of Dibenzofuran Homologues in Niger Delta Source Rocks
| Dibenzofuran Homologue | Relative Abundance Range (%) |
|---|---|
| C0-Dibenzofuran | 1.75 - 29.82 |
| C1-Dibenzofurans | 27.60 - 40.52 |
| C2-Dibenzofurans | 29.66 - 68.89 |
Data sourced from studies on Niger Delta source rock extracts. cas.cnresearchgate.net
Formation Pathways in Natural Environments
The formation of this compound in natural environments is closely tied to the diagenesis and catagenesis of organic matter preserved in sediments.
The precursors of dibenzofurans are believed to be derived from terrestrial organic matter, with compounds like lignin (B12514952) and certain polysaccharides being suggested as potential sources. jsaer.com The general proposed formation pathway for dibenzofurans involves the cyclization of biphenyls in the presence of oxygen. researchgate.net Following this logic, it is understood that methylated dibenzofurans, including this compound, are likely synthesized from the combination of methyl-substituted biphenyls. researchgate.net These reactions are thought to occur over geological timescales under the influence of temperature and pressure.
The distribution patterns of alkylated dibenzofurans serve as powerful molecular markers for assessing the depositional environment of source rocks. researchgate.netnih.gov A notable distinction has been observed between samples from terrestrial and marine environments based on the isomeric distribution of methyldibenzofurans (MDBFs). researchgate.net
In source rocks and crude oils originating from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins in China, there is a marked predominance of 2- and 3-methyldibenzofurans over the 1- and 4-isomers. researchgate.netresearchgate.net Conversely, samples from marine environments tend to show a higher abundance of 4-MDBF, which may equal or exceed that of the 2- and 3-isomers. researchgate.netresearchgate.net This relationship allows geochemists to use the ratio of (1+4)-MDBF to (2+3)-MDBF to infer the original depositional setting of the organic matter. researchgate.net Given that this compound is a C2-DBF, its prevalence is also associated with terrestrial source inputs, making it a useful component of these geochemical assessments.
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on the parent compound, dibenzofuran, and its other alkylated or chlorinated derivatives.
Abiotic degradation refers to the breakdown of a compound without the involvement of living organisms. For compounds like dibenzofurans, photodegradation is a significant abiotic pathway. Studies on chlorinated dibenzofurans have shown that they can undergo photodegradation in aquatic environments when exposed to sunlight. The process can be accelerated by the presence of sensitizers in natural waters, leading to a much faster breakdown than through direct photolysis alone. While hydrolysis is another potential abiotic degradation mechanism, it is generally not considered a major pathway for the breakdown of stable aromatic compounds like dibenzofurans under typical environmental conditions.
The microbial degradation of dibenzofuran is a well-documented process carried out by various bacteria. ethz.ch These microorganisms utilize enzymatic pathways to break down the stable aromatic structure of dibenzofuran. Two primary initial lines of attack have been identified:
Angular Dioxygenation: This is the most common pathway, initiated by a dibenzofuran 4,4a-dioxygenase enzyme system. ethz.chnih.gov This enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the formation of unstable intermediates that are subsequently converted to 2,2',3-trihydroxybiphenyl. nih.gov This product then undergoes further degradation. nih.gov
Lateral Dioxygenation: Some bacteria can attack the lateral carbons of the aromatic rings. For example, a Pseudomonas putida strain has been shown to transform dibenzofuran via a lateral dioxygenation and meta-cleavage pathway, producing a different set of initial metabolites. nih.gov
Several bacterial strains have been identified as capable of degrading dibenzofuran, including species of Sphingomonas, Staphylococcus, and Pseudomonas. nih.govnih.govnih.gov These bacteria can utilize dibenzofuran as a sole source of carbon and energy or degrade it cometabolically in the presence of other growth substrates. nih.govnih.gov It is expected that this compound would be susceptible to similar microbial degradation pathways, although the presence and position of the methyl groups may influence the rate and efficiency of the degradation process. The initial enzymatic attack would likely occur on one of the aromatic rings, leading to ring cleavage and subsequent mineralization.
Advanced Analytical Methodologies for 2,3 Dimethyldibenzofuran Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 2,3-Dimethyldibenzofuran from other isomers and related compounds, which often co-exist in environmental and industrial samples. The choice between gas and liquid chromatography depends on the sample matrix, concentration of the analyte, and the required resolution.
Gas chromatography is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound. High-resolution gas chromatography (HRGC), in particular, is essential for separating the numerous isomers of alkylated dibenzofurans. rsc.org
The separation is typically achieved using long capillary columns with non-polar or medium-polarity stationary phases. researchgate.net Commonly used stationary phases include those with a 5% diphenyl / 95% dimethyl polysiloxane composition, such as DB-5 or HP-5MS. researchgate.netcup.edu.cn These columns separate compounds based on their boiling points and, to a lesser extent, their polarity. The oven temperature program is a critical parameter that is optimized to achieve baseline separation of isomers. A typical program might start at a lower temperature (e.g., 80°C) and ramp up at a controlled rate (e.g., 5°C/min) to a high final temperature (e.g., 200°C or higher). cup.edu.cn
For detection, mass spectrometry (MS) is the most common detector coupled with GC (GC-MS), providing both high sensitivity and structural information for confident identification. nih.govallenpress.com In some applications, a flame ionization detector (FID) may be used, although it does not provide the same level of selectivity as MS. cdc.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power, which is beneficial for extremely complex samples containing a multitude of aromatic compounds. nih.govnih.gov
Table 1: Typical GC Parameters for Alkylated Dibenzofuran (B1670420) Analysis
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column Type | HP-5MS, DB-5, DB-5MS (or similar 5% phenyl-methylpolysiloxane) | researchgate.netcup.edu.cn |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | cup.edu.cn |
| Carrier Gas | Helium or Hydrogen | cup.edu.cn |
| Injection Mode | Splitless or Split | cup.edu.cn |
| Oven Program | Initial temp. 80°C, ramp at 5-15°C/min to 200-310°C | cup.edu.cn |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | nih.govcdc.gov |
High-performance liquid chromatography (HPLC) serves as a valuable alternative and complementary technique to GC, particularly for less volatile or thermally labile compounds. units.it For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. wikipedia.org
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). units.itwikipedia.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the composition of the mobile phase (gradient elution), a fine-tuned separation of different aromatic isomers can be achieved. units.it
Detection in LC is commonly performed using ultraviolet (UV) or photodiode array (PDA) detectors. b-ac.co.uk Aromatic compounds like dibenzofurans exhibit strong UV absorbance, making this a sensitive detection method. For unambiguous identification and structural elucidation, LC can be coupled with mass spectrometry (LC-MS), often using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) sources, which are suitable for non-polar compounds. rsc.org
Table 2: General RP-HPLC Parameters for Aromatic Hydrocarbon Separation
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 (ODS) or C8 | wikipedia.org |
| Mobile Phase | Gradient of Water/Acetonitrile or Water/Methanol | wikipedia.org |
| Detection | UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | b-ac.co.uk |
| Flow Rate | 0.5 - 2.0 mL/min | cdc.gov |
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural confirmation of this compound following chromatographic separation. Each technique provides unique information about the molecule's structure.
NMR spectroscopy is the most powerful method for unambiguous structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) for the protons on the dibenzofuran core and a distinct singlet in the aliphatic region (around δ 2.3-2.5 ppm) for the two equivalent methyl groups. The exact chemical shifts and coupling patterns of the aromatic protons would confirm the 2,3-substitution pattern.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 |
| ¹H | Methyl Protons (-CH₃) | 2.3 - 2.5 |
| ¹³C | Aromatic Carbons (C-H, C-C) | 110 - 140 |
| ¹³C | Aromatic Carbons (C-O) | 150 - 160 |
| ¹³C | Methyl Carbons (-CH₃) | 15 - 25 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and ether functionalities. vscht.cz
Key expected absorption bands include:
Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). youtube.com
Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl groups. youtube.com
Aromatic C=C stretching: Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz
C-O-C stretching: A strong, characteristic band for the aryl-ether linkage of the furan (B31954) ring, typically appearing in the 1200-1250 cm⁻¹ region.
Out-of-plane C-H bending: Strong bands in the 750-900 cm⁻¹ region, the pattern of which can sometimes help to deduce the substitution pattern on the aromatic rings.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3050 | Weak-Medium |
| C-H Stretch | Aliphatic (Methyl) | 2960 - 2850 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable |
| C-O-C Stretch | Aryl Ether | 1250 - 1200 | Strong |
| C-H Bend (out-of-plane) | Aromatic | 900 - 750 | Strong |
Mass spectrometry, especially when coupled with GC, is a cornerstone for the identification of this compound. allenpress.com In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, producing a characteristic mass spectrum or "fingerprint". msu.edu
For this compound (molecular weight: 196.25 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 196. The primary fragmentation pathway would involve the loss of a methyl group (–CH₃, 15 Da) to form a stable [M-15]⁺ fragment ion at m/z 181, which is often the base peak. msu.edulibretexts.org Further fragmentation could involve the loss of a second methyl group or the loss of carbon monoxide (CO, 28 Da) from the furan ring, leading to ions at m/z 152 or 153. The presence and relative intensities of these fragment ions are used to confirm the identity of the compound. jhuapl.edu
Table 5: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 196 | [C₁₄H₁₂O]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₃H₉O]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 152 | [C₁₂H₈]⁺ | Loss of CH₃ and subsequent loss of CO ([M-CH₃-CO]⁺) |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org This method is instrumental in determining the absolute configuration and conformational analysis of stereoisomers. While this compound itself is an achiral molecule, ECD spectroscopy becomes a critical tool when the dibenzofuran scaffold is incorporated into a larger, chiral molecular structure, such as in natural products or specifically synthesized chiral derivatives. nih.govsemanticscholar.org
The dibenzofuran ring system acts as a chromophore, which is essential for ECD measurements. The electronic transitions within this aromatic system, specifically the π → π* transitions, give rise to characteristic signals (Cotton effects) in the ECD spectrum. rsc.orgacs.org The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, allowing for the differentiation between enantiomers which produce mirror-image ECD spectra. nih.govmdpi.com
In modern research, experimental ECD spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). acs.orgdtu.dk This combined approach provides a more reliable assignment of the absolute configuration. For a hypothetical chiral molecule containing the this compound moiety, researchers would first compute the theoretical ECD spectra for all possible stereoisomers. By comparing the calculated spectrum with the experimentally measured one, the absolute stereochemistry of the compound can be unequivocally determined. researchgate.netresearchgate.net The accuracy of these calculations is sensitive to the choice of basis set and functional, with augmented basis sets often providing more reliable results for rotatory strengths. dtu.dk
Advanced Detection and Quantification Strategies
The detection and quantification of this compound, particularly within complex mixtures like crude oils, source rock extracts, and environmental samples, rely heavily on high-resolution chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and authoritative method for this purpose. researchgate.netui.edu.ng
Systematic identification of dimethyldibenzofuran (B12882345) (DMDBF) isomers is challenging due to the lack of commercially available authentic standards for every isomer. acs.org Identification is therefore achieved by comparing the mass spectra and retention indices of peaks in a sample chromatogram with those of known standards or published data. acs.orgusgs.gov In GC-MS analysis, specific ions are monitored to selectively detect dibenzofurans. For dimethyldibenzofurans, the molecular ion (m/z 196) and the fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺, m/z 181) are typically used for identification.
For accurate quantification, the use of internal standards is crucial to correct for variations in sample preparation and instrument response. acs.org Perdeuterated aromatic compounds, such as dibenzofuran-d₈ and dibenzothiophene-d₈, are considered optimal internal standards for the quantitative analysis of dibenzofurans in geological samples. researchgate.netacs.orgusgs.gov The concentration is determined by comparing the peak area of the analyte to that of the internal standard with a known concentration.
Research has shown that the relative abundance of different alkylated dibenzofurans can vary significantly depending on the source. In studies of crude oils, C₂-dibenzofurans, including this compound, are often the dominant group among dibenzofuran homologues. researchgate.netui.edu.ng
Table 1: Example Concentrations of Dimethyldibenzofurans in Crude Oil Samples from Niger Delta Basin
| Sample Type | Concentration of Dimethyldibenzofurans (µg/g) |
| Crude Oil (Well 1) | 61.50 |
| Crude Oil (Well 2) | 1346.81 |
| Crude Oil (Well 3) | 450.25 |
| Crude Oil (Well 4) | 875.90 |
| This table presents a range of concentrations found in different crude oil samples to illustrate the variability in abundance. Data adapted from a study on the Niger Delta Basin. ui.edu.ng |
Sample Preparation Techniques for Complex Matrices in Dibenzofuran Analysis
The accurate analysis of this compound from complex matrices like crude oil, coal, and environmental sediments requires meticulous sample preparation to isolate the analyte from interfering substances. chromatographyonline.comphenomenex.com The goal is to extract, clean up, and concentrate the target compounds before instrumental analysis. researchgate.netmdpi.com
A common workflow for solid or highly viscous samples, such as source rocks or crude oil, begins with solvent extraction. ui.edu.ng Soxhlet extraction using a mixture of organic solvents like dichloromethane (B109758) and methanol is a well-established method for this purpose. ui.edu.ng Following extraction, the crude extract contains a wide range of compounds and must be fractionated.
Column chromatography is a standard technique used to separate the extract into different fractions based on polarity. ui.edu.ng The extract is loaded onto a column packed with an adsorbent like silica (B1680970) gel or alumina (B75360). A sequence of solvents with increasing polarity is then used to elute the compounds, separating the saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. The dibenzofurans are collected in the aromatic fraction.
For aqueous samples or to achieve higher selectivity and concentration, Solid-Phase Extraction (SPE) is widely used. chromatographyonline.commdpi.com SPE cartridges can be packed with various sorbents that selectively retain the analytes of interest while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample. chromatographyonline.com Other techniques such as Liquid-Liquid Extraction (LLE) and salting-out can also be employed to isolate analytes based on their differential solubility in immiscible solvents or by altering the properties of the sample matrix. chromatographyonline.comphenomenex.com
Table 2: Comparison of Common Sample Preparation Techniques for Dibenzofuran Analysis
| Technique | Principle | Common Application | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. | Extraction from solid samples (e.g., source rock, sediment). ui.edu.ng | Exhaustive extraction, well-established. | Time-consuming, large solvent consumption. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Fractionation of crude extracts to isolate aromatic compounds. ui.edu.ng | Good separation of compound classes, high capacity. | Can be labor-intensive, requires significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. chromatographyonline.com | Cleanup and pre-concentration of liquid samples (e.g., water) and extracts. mdpi.com | Fast, low solvent use, high concentration factor, can be automated. mdpi.com | Lower capacity than column chromatography, potential for matrix effects. lcms.cz |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. chromatographyonline.com | Isolation of analytes from aqueous matrices. | Simple, inexpensive. | Can form emulsions, uses relatively large volumes of organic solvents. phenomenex.com |
Computational and Theoretical Investigations of 2,3 Dimethyldibenzofuran
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular structure and properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Properties and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to calculate its properties. youtube.com DFT has proven effective for studying benzofuran (B130515) and dibenzofuran (B1670420) derivatives, offering a balance between accuracy and computational cost. nih.govsemanticscholar.org
Geometry Optimization: Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its minimum energy geometry, must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until the net force is zero. For molecules in the dibenzofuran family, DFT methods, such as those employing the B3LYP hybrid functional, are commonly used to find the optimized geometry, which serves as the basis for all subsequent property calculations. semanticscholar.orgnih.gov
Electronic Properties: Once the geometry is optimized, DFT is used to compute a variety of electronic properties that govern the molecule's behavior. These descriptors are crucial for predicting reactivity and intermolecular interactions. For instance, studies on related furan (B31954) compounds have utilized DFT to analyze how the molecule's structure influences its reactivity. mdpi.com
Table 1: Key Electronic Properties Calculated Using DFT
| Property | Description | Relevance to 2,3-Dimethyldibenzofuran |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge across the molecule, identifying electron-rich and electron-deficient regions. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies sites prone to electrophilic or nucleophilic attack. |
Spectroscopic Data Prediction and Interpretation
Computational methods can predict various types of spectra, which is invaluable for interpreting experimental results and confirming molecular structures. By simulating spectroscopic data, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions.
For a molecule like this compound, DFT calculations can predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of carbon and hydrogen atoms based on their electronic environment.
UV-Vis Spectra: By computing the energies of electronic transitions between molecular orbitals.
These predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound.
Molecular Modeling and Interaction Studies
Molecular modeling encompasses a broader set of computational techniques used to simulate how a molecule behaves and interacts with its environment. These studies are particularly important for understanding how a compound like this compound might interact with other molecules, such as biological macromolecules or surfaces.
Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For example, if investigating the potential biological activity of this compound, docking could be used to model its interaction with a specific protein's active site. Studies on benzofuran derivatives have used molecular docking to evaluate binding interactions and identify potential inhibitors for therapeutic targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation can reveal the dynamic behavior of this compound, including its conformational flexibility and how it interacts with solvent molecules. In studies of related compounds like 2,3-dihydrobenzofuran (B1216630) derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes over time. nih.gov
Table 2: Applications of Molecular Modeling Techniques
| Technique | Purpose | Example Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. | Simulating the interaction of this compound with the active site of an enzyme. |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior and motion of molecules. | Observing the stability of the this compound-protein complex in a simulated aqueous environment. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features responsible for biological activity. | Developing a model based on this compound to screen for other molecules with similar potential activity. nih.gov |
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the energy landscape of a reaction, researchers can identify transition states and intermediates, providing insights that are often difficult to obtain through experiments alone.
For this compound, computational methods could be used to explore various reactions, such as its formation or degradation. For example, DFT calculations have been used to study the reaction mechanisms of phenoxy radical coupling to form dibenzofurans, estimating the kinetic parameters for key reaction steps. nih.gov Similarly, computational studies on furan derivatives have elucidated the mechanisms of cycloaddition reactions, determining whether they proceed through a concerted or stepwise pathway. pku.edu.cnnih.gov
This involves:
Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.
Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Identifying Intermediates: Locating any stable species that exist between the reactant and product states.
By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism for a given reaction.
Applications in Materials Science and Catalysis
Role in Advanced Materials Development
Although research has not singled out the 2,3-dimethyl derivative, the broader class of dibenzofuran-containing molecules is recognized for its utility in creating high-performance materials. researchgate.net Functionalized dibenzo-fused heterocycles are key components in the development of functional materials due to their robust thermal and chemical properties. biointerfaceresearch.com
Integration into Polymeric and Composite Materials
The dibenzofuran (B1670420) moiety is integrated into polymer backbones to enhance thermal stability and confer specific electronic properties. While studies detailing the use of 2,3-Dimethyldibenzofuran in polymers were not identified, the parent structure is used to create polymers such as polyamides and poly(ether ketone sulfone)s with high heat resistance. The inherent rigidity of the dibenzofuran unit contributes to high glass-transition temperatures and improved mechanical strength in the resulting polymers.
Table 1: Examples of Dibenzofuran-Based Polymers and Their Properties
| Polymer Type | Monomer Containing Dibenzofuran | Key Properties |
|---|---|---|
| Polyamide | Dibenzofuran dicarboxylic acid | High thermal stability, enhanced solubility |
| Poly(ether ketone) | Dihydroxydibenzofuran | High heat resistance, good mechanical strength |
This table presents data for polymers containing the general dibenzofuran scaffold to illustrate potential properties, not specifically for this compound.
Development of Optoelectronic and Functional Materials
Dibenzofuran derivatives are actively researched for their applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.net The dibenzofuran core can act as a weak electron donor and is used to construct hole-transporting materials and host materials for phosphorescent emitters. researchgate.net Strategic functionalization of the dibenzofuran ring allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient device performance. For instance, incorporating dibenzofuran units into hole transport materials has been shown to improve thermal stability and hole mobility in perovskite solar cells.
While specific data for this compound is not available, the general structure is valued in this field. Theoretical studies on other benzodifuran derivatives show that the introduction of substituents can significantly affect charge transfer within the molecule and alter its nonlinear optical (NLO) properties. bohrium.com
Catalytic Applications and Mechanistic Insights
The rigid structure of dibenzofuran makes it an excellent scaffold for designing ligands used in transition metal catalysis. nbinno.com
As Ligands in Transition Metal Catalysis
There is no specific literature detailing the use of this compound as a ligand. However, the dibenzofuran backbone is a foundational component in various ligand types, including pincer ligands and phosphine-based ligands. nbinno.comuwyo.edu These ligands coordinate with transition metals like palladium, rhodium, and vanadium to form active catalysts. nbinno.com
The rigidity of the dibenzofuran scaffold is a key advantage, as it helps to control the geometry around the metal center. nbinno.com This control is crucial for achieving high selectivity, particularly in asymmetric synthesis where a specific stereoisomer is desired. nbinno.com By modifying the substituents on the dibenzofuran ring, researchers can fine-tune the steric and electronic properties of the ligand, thereby optimizing the catalyst's performance for specific organic transformations such as C-H activation and cross-coupling reactions. nbinno.comuwyo.edu
Table 2: Dibenzofuran-Based Ligands in Catalysis
| Ligand Type | Metal | Application |
|---|---|---|
| Schiff Base Ligands | Vanadium | Biomimetic oxidation reactions |
| Phosphine (B1218219) Ligands | Rhodium, Palladium | C-H activation, cross-coupling |
This table illustrates the use of the general dibenzofuran scaffold in catalysis, as specific examples for this compound were not found.
As Catalysts or Precursors in Organic Transformations
While this compound itself is not reported as a catalyst, its parent compound, dibenzofuran, can be a precursor in catalytic processes. For example, dibenzofuran can be degraded in water via a catalytic oxidation process using materials like CuZn-zeolitic imidazole (B134444) frameworks (CuZn-ZIFs) with hydrogen peroxide. researchgate.net The synthesis of this compound has been achieved through a palladium-catalyzed cyclization of an O-arylated product derived from an o-iodophenol. nih.gov This synthesis itself relies on transition metal catalysis, highlighting the deep connection between this class of compounds and catalytic organic transformations. nih.govorganic-chemistry.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-aminodibenzofuran |
| salicylaldehyde |
| Palladium |
| Rhodium |
| Vanadium |
Perspectives and Future Directions in 2,3 Dimethyldibenzofuran Research
Emerging Synthetic Paradigms
The efficient and selective synthesis of substituted dibenzofurans, including 2,3-Dimethyldibenzofuran, remains a pivotal area of research. While classical methods often require harsh conditions and offer limited control over regioselectivity, modern synthetic chemistry is paving the way for more elegant and sustainable approaches.
Recent advancements have seen the rise of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a powerful tool for constructing the biaryl backbone of dibenzofurans. semanticscholar.org These methods offer the advantage of mild reaction conditions and broad functional group tolerance, making them highly attractive for the synthesis of complex derivatives. semanticscholar.orgnih.gov For the synthesis of this compound, a potential strategy could involve the coupling of a suitably substituted o-halophenol with a dimethyl-substituted boronic acid, followed by an intramolecular cyclization. The regioselective synthesis of the required precursors, however, remains a significant challenge. oregonstate.edu
Photocatalysis has also emerged as a green and powerful strategy for the synthesis of heterocyclic compounds. nih.gov Visible-light-mediated reactions can facilitate carbon-carbon and carbon-heteroatom bond formations under mild conditions, often with high degrees of selectivity. rsc.org The application of photocatalysis to the direct C-H methylation of the dibenzofuran (B1670420) core or the cyclization of appropriately designed precursors could offer a novel and efficient route to this compound.
Furthermore, chemodivergent synthesis strategies are being developed that allow for the selective formation of different isomers from a common intermediate, which could be instrumental in overcoming challenges of regioselectivity in dibenzofuran synthesis.
| Synthetic Method | General Description | Potential for this compound | Key Challenges |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. semanticscholar.org | Assembly of the biaryl core from appropriately substituted precursors. semanticscholar.org | Regioselective synthesis of precursors. |
| Photocatalysis | Use of light to drive chemical reactions, often employing a photosensitizer. nih.gov | Direct C-H methylation of dibenzofuran or photocatalytic cyclization. rsc.org | Control of regioselectivity and potential for side reactions. |
| Chemodivergent Synthesis | Selective synthesis of different products from a common starting material by tuning reaction conditions. | Access to specific isomers of dimethyl-dibenzofuran. | Development of highly selective catalytic systems. |
Exploration of Novel Applications
The dibenzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern of this compound could modulate these activities, potentially leading to the discovery of novel therapeutic agents.
For instance, the benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) cores are being actively investigated as privileged structures for the design of new anticancer agents and inhibitors of key cellular pathways like NF-κB. nih.govnih.gov The introduction of methyl groups at the 2 and 3 positions could influence the compound's binding affinity and selectivity for specific biological targets. Similarly, in the context of neurodegenerative diseases like Alzheimer's, 2-arylbenzofuran derivatives have shown promise as multi-target agents. nih.govsemanticscholar.org The unique electronic and steric properties of this compound make it an intriguing candidate for exploration in this area.
Beyond medicine, dibenzofuran derivatives are finding applications in the field of materials science, particularly in organic electronics. nih.gov Their rigid, planar structure and tunable electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearcher.life Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the electronic properties of this compound and guide the design of new materials with optimized performance. utq.edu.iqmdpi.commdpi.com The methyl substituents can influence the molecule's packing in the solid state and its charge transport characteristics.
| Application Area | General Role of Dibenzofurans | Potential of this compound |
| Medicinal Chemistry | Core scaffold for anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov | Modulation of biological activity and target selectivity due to methyl groups. |
| Neurodegenerative Diseases | Multi-target agents for conditions like Alzheimer's disease. nih.govsemanticscholar.org | Unique steric and electronic profile for potential therapeutic benefit. |
| Organic Electronics | Building blocks for OLEDs and OFETs. nih.govresearcher.life | Tunable electronic properties and solid-state packing for improved device performance. |
Interdisciplinary Research Opportunities and Challenges
The future of this compound research lies at the intersection of various scientific disciplines. A significant challenge that presents a rich opportunity for interdisciplinary collaboration is the development of highly regioselective synthetic methods. oregonstate.edunih.gov This will require a synergistic approach combining the expertise of synthetic organic chemists with that of computational chemists, who can model reaction pathways and predict selectivity.
The biological evaluation of this compound and its derivatives will necessitate collaboration between medicinal chemists, biologists, and pharmacologists to screen for a wide range of activities and to elucidate mechanisms of action. nih.govnih.gov The use of this compound as a scaffold in drug discovery programs could lead to the development of new therapeutic leads. researchgate.netmdpi.com
In the realm of materials science, the design and synthesis of novel this compound-based materials for organic electronics will benefit from the combined efforts of chemists, physicists, and engineers. mdpi.comrsc.org Computational modeling will be crucial for predicting the electronic and optical properties of these materials before their synthesis, accelerating the discovery of new high-performance organic semiconductors. utq.edu.iqmdpi.com
Furthermore, the study of methylated polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs, has environmental and toxicological implications. nih.govmdpi.com Interdisciplinary research involving environmental scientists and toxicologists can shed light on the environmental fate and potential biological impact of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
